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Introduction and Background

Echinocandin B (ECB) is a critical cyclic lipopeptide and the key precursor for the synthesis of the

antifungal drug Anidulafungin. Its production in the native filamentous fungus Aspergillus nidulans

NRRL8112 is inherently low, and traditional strain improvement methods like mutagenesis have led to

genetically unstable strains with unclear enhancement mechanisms [1]. The biosynthesis of ECB is governed

by the ani gene cluster, but the rate-limiting steps and regulatory mechanisms have remained largely

unknown, hindering rational strain design [1]. These application notes describe a systematic approach

utilizing advanced genetic tools to overcome these limitations, leading to the development of a high-yielding

ECB production strain.

Establishing a Genetic Manipulation System in A.
nidulans

A significant barrier to engineering wild-type A. nidulans NRRL8112 is the dominance of the non-

homologous end joining (NHEJ) DNA repair pathway, which makes precise genetic edits difficult. The first

crucial step is to disrupt this pathway to enhance Homologous Recombination (HR) efficiency.
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Key Genetic Tool: A CRISPR-nCas9-based Cytosine Base Editor (CBE) was deployed for multiplexed

genome editing. This tool was used to simultaneously inactivate three genes:

nkuA: A key gene in the NHEJ pathway. Its inactivation drastically improves HR efficiency [1].
pryoA and riboB: These genes serve as auxotrophic markers, creating strains that require specific

nutrients (pyridoxine and riboflavin, respectively) for selection in subsequent transformations [1].

Identification of Rate-Limiting Genes via Expression
Screening

With an efficient HR system established, a high-throughput method for gene screening was implemented to

identify targets for overexpression.

Key Methodology: An in-vivo plasmid assembly toolbox was harnessed. This method involves co-

transforming A. nidulans with two DNA fragments: one containing a half-AMA1 replicon and a selection

marker, and the other containing a gene expression cassette for a target ani gene. The fungus's own cellular

machinery assembles these into a functional plasmid, allowing for rapid testing of all 12 genes in the ani

cluster [1].

Screening Results: This systematic approach identified two key targets:

aniA: Codes for the nonribosomal peptide synthetase (NRPS), the core enzyme that assembles the
ECB hexapeptide backbone.

aniJ: A pathway-specific transcription factor that positively regulates the expression of the entire ani
gene cluster [1].

Overexpression of aniA and aniJ, individually and in combination, led to significant step-wise increases

in ECB production, confirming their role as bottlenecks in the biosynthetic pathway.

Summary of Strain Performance

The table below summarizes the quantitative outcomes of the genetic engineering steps, culminating in a

high-production strain suitable for scaled-up fermentation.

Table 1: ECB Production Performance of Engineered A. nidulans Strains
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Strain
Description

Genetic Modification
ECB Titer
(Shake Flask)

ECB Titer (5-L Fed-
Batch Fermenter)

Fold Increase
vs. Parent

Parent Strain Wild-type A. nidulans
NRRL8112

Not specified

(Baseline)

~0.05 g/L* 1x (Baseline)

OE::aniA Overexpression of

NRPS gene aniA

215 mg/L Not specified Significant

OE::aniJ Overexpression of

transcription factor aniJ

165 mg/L Not specified Significant

OE::aniA-aniJ Combined

overexpression of aniA
and aniJ

485 mg/L Not specified Significant

Final
Engineered
Strain

nkuAΔ + OE::aniA-
aniJ

~500 mg/L ~1.5 g/L ~30x

*Estimated from the reported 30-fold increase in the final engineered strain [1].

Experimental Workflow and Pathway Diagram

The following diagram summarizes the logical workflow of the strain engineering process, from tool

development to final high-titer fermentation.
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ECB Strain Engineering Workflow

Start: Wild-type
A. nidulans NRRL8112

Step 1: Establish Genetic Tools
CRISPR-CBE to knockout nkuA, pyroA, riboB

Step 2: Gene Screening
In-vivo plasmid assembly to overexpress all ani genes

Step 3: Identify Key Targets
AniA (NRPS) and AniJ (Transcription Factor) identified

Step 4: Strain Engineering
Genomic integration of strong promoters

to overexpress aniA and aniJ

Step 5: Fed-Batch Fermentation
Scale-up in 5-L bioreactor with optimized parameters

Result: High ECB Producer
~1.5 g/L Titer (30-fold increase)

Click to download full resolution via product page

Detailed Experimental Protocols
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Protocol 1: CRISPR-Mediated Multiplex Gene Knockout in A.
nidulans

Objective: To simultaneously disrupt nkuA, pryoA, and riboB genes in A. nidulans NRRL8112 using a

CRISPR-base-editing system.

Materials:

Plasmid: pYTH-CBE-NPRm, expressing both the cytosine base editor and a tRNA-sgRNA array
targeting nkuA, pryoA, and riboB.

Strain: A. nidulans NRRL8112 spores.
Media: Glucose Minimal Medium (GMM), with and without riboflavin (2.5 mg/L) and pyridoxine (0.5

mg/L). Add hygromycin B (100 µg/mL) for selection.

Procedure:

Fungal Cultivation: Inoculate A. nidulans spores in liquid GMM and incubate at 30°C with shaking

for 5 days to generate fresh spores.
Protoplast Preparation: Harvest spores and create protoplasts using a lytic enzyme mixture.

Transformation: Mix 5-10 µg of the pYTH-CBE-NPRm plasmid with the protoplasts. Perform
Polyethylene Glycol (PEG)-mediated transformation.

Selection and Screening: Plate the transformation mixture on GMM agar containing hygromycin B.
Incubate at 30°C for 3-5 days until transformant colonies appear.

Verification: Pick hygromycin-resistant colonies and patch onto selective GMM plates lacking
riboflavin or pyridoxine to confirm auxotrophy. Verify gene edits via colony PCR and Sanger

sequencing.

Protocol 2: In-vivo Plasmid Assembly for Gene Expression
Screening

Objective: To rapidly construct and test overexpression plasmids for genes within the ani cluster directly in

A. nidulans.

Materials:

DNA Fragments:
Fragment A: half-AMA1-hygR-Ptef1 (AMA1 replicon, hygromycin resistance, strong tef1
promoter).
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Fragment B: Gene expression cassette for a target ani gene (amplified from genomic DNA).

Strain: The engineered A. nidulans strain with nkuA knockout from Protocol 1.

Procedure:

PCR Amplification: Generate Fragment A and Fragment B (for each ani gene) via PCR, ensuring

50 bp homologous overlaps between them.
Co-transformation: Co-transform 2-3 µg of each fragment into the nkuAΔ strain using the protoplast

transformation method described in Protocol 1.
Selection: Plate transformed protoplasts on GMM agar with hygromycin B. The fungus will assemble

the two fragments into a complete, self-replicating plasmid via homologous recombination.
Analysis: Select resistant colonies and analyze ECB production using HPLC to identify hits.

Protocol 3: Genomic Integration of Strong Promoters

Objective: To stably integrate a strong constitutive promoter (Ptef1) upstream of the aniA and aniJ genes

in the chromosome.

Materials:

DNA Fragment: A linear fusion PCR product containing: Ptef1 promoter - riboB marker -

flanking sequences homologous to the target locus.
Strain: The high-HR-efficiency nkuAΔ strain.

Procedure:

Fragment Construction: Assemble the transformation DNA fragment using fusion PCR. The final
product should have the structure: 5' Homology Arm - Ptef1 - riboB - 3' Homology

Arm.
Transformation: Transform 5-10 µg of the purified linear DNA fragment into the nkuAΔ strain via

PEG-mediated protoplast transformation.
Selection: Plate transformed protoplasts on GMM agar without riboflavin to select for riboB

prototrophy.
Confirmation: Screen riboflavin-prototrophic colonies by colony PCR to verify correct promoter

integration at the target genomic locus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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